molecular formula C11H14BrF2O3P B12124759 Diethyl ((3-bromophenyl)difluoromethyl)phosphonate

Diethyl ((3-bromophenyl)difluoromethyl)phosphonate

Cat. No.: B12124759
M. Wt: 343.10 g/mol
InChI Key: GCAQDTHUAFPUKF-UHFFFAOYSA-N
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Description

Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and (3-bromophenyl)difluoromethyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((3-bromophenyl)difluoromethyl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with (3-bromophenyl)difluoromethyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates.

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

Mechanism of Action

The mechanism of action of diethyl ((3-bromophenyl)difluoromethyl)phosphonate involves the cleavage of the P-C bond under basic conditions, leading to the formation of a bromodifluoromethyl anion. This anion can then undergo further reactions to form difluorocarbene intermediates, which are highly reactive and can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to form highly reactive difluorocarbene intermediates sets it apart from other phosphonate derivatives .

Properties

Molecular Formula

C11H14BrF2O3P

Molecular Weight

343.10 g/mol

IUPAC Name

1-bromo-3-[diethoxyphosphoryl(difluoro)methyl]benzene

InChI

InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3

InChI Key

GCAQDTHUAFPUKF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)Br)(F)F)OCC

Origin of Product

United States

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